molecular formula C7H12F3NO B13192445 2-Ethyl-6-(trifluoromethyl)morpholine

2-Ethyl-6-(trifluoromethyl)morpholine

Cat. No.: B13192445
M. Wt: 183.17 g/mol
InChI Key: MDDPCMWDWYXMHH-UHFFFAOYSA-N
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Description

2-Ethyl-6-(trifluoromethyl)morpholine is a chemical compound that belongs to the morpholine family. Morpholines are heterocyclic amines containing both nitrogen and oxygen atoms in a six-membered ring. The presence of the trifluoromethyl group and the ethyl group in this compound makes it unique and potentially useful in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-6-(trifluoromethyl)morpholine typically involves the reaction of 2-ethylmorpholine with trifluoromethylating agents. One common method is the nucleophilic substitution reaction where 2-ethylmorpholine reacts with a trifluoromethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like potassium carbonate is used to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-6-(trifluoromethyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield amine derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Trifluoromethyl halides, alkyl halides; reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: Amine derivatives.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

2-Ethyl-6-(trifluoromethyl)morpholine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Ethyl-6-(trifluoromethyl)morpholine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact molecular pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    2-Ethylmorpholine: Lacks the trifluoromethyl group, making it less lipophilic and potentially less bioactive.

    6-(Trifluoromethyl)morpholine: Lacks the ethyl group, which may affect its chemical reactivity and biological activity.

    Morpholine: The parent compound without any substituents, used widely in various industrial applications.

Uniqueness: 2-Ethyl-6-(trifluoromethyl)morpholine stands out due to the presence of both the ethyl and trifluoromethyl groups, which confer unique chemical and physical properties. These modifications can enhance its reactivity, stability, and potential bioactivity, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C7H12F3NO

Molecular Weight

183.17 g/mol

IUPAC Name

2-ethyl-6-(trifluoromethyl)morpholine

InChI

InChI=1S/C7H12F3NO/c1-2-5-3-11-4-6(12-5)7(8,9)10/h5-6,11H,2-4H2,1H3

InChI Key

MDDPCMWDWYXMHH-UHFFFAOYSA-N

Canonical SMILES

CCC1CNCC(O1)C(F)(F)F

Origin of Product

United States

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